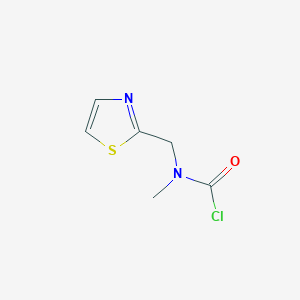

N-methyl-N-(2-thiazolylmethyl)Carbamic chloride

Description

Properties

Molecular Formula |

C6H7ClN2OS |

|---|---|

Molecular Weight |

190.65 g/mol |

IUPAC Name |

N-methyl-N-(1,3-thiazol-2-ylmethyl)carbamoyl chloride |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(6(7)10)4-5-8-2-3-11-5/h2-3H,4H2,1H3 |

InChI Key |

QKMDRDNBIYWOND-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC=CS1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-thiazolylmethyl)Carbamic chloride can be synthesized through the reaction of N-methylamine with 2-thiazolylmethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamic chloride group.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Carbamoyl chlorides readily undergo nucleophilic substitution due to the electrophilic carbonyl carbon. Key reactions include:

Reaction with Alcohols

N-methyl-N-(2-thiazolylmethyl)carbamic chloride reacts with alcohols to form carbamates. The reaction is catalyzed by bases such as pyridine to neutralize HCl byproducts .

Example Reaction:

Conditions and Yields:

| Substrate (Alcohol) | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Nitrophenol | ZnCl₂ | Toluene | 30°C | 86 |

| Benzyl alcohol | None | CH₂Cl₂ | Reflux | 43 |

Data adapted from zinc chloride-catalyzed carbamate synthesis .

Reaction with Amines

Aminolysis produces substituted ureas. Primary and secondary amines react efficiently, while aromatic amines require triethylamine as a promoter .

Example Reaction:

Key Finding:

-

Aliphatic amines achieve >95% yields under mild conditions, whereas aromatic amines necessitate additives (e.g., Et₃N) for comparable efficiency.

Hydrolysis

Hydrolysis proceeds via a two-step mechanism involving a carbamoyl cation intermediate :

-

Ionization:

-

Nucleophilic Attack:

Kinetic Data:

-

Activation entropy (): +3.50 cal·mol⁻¹·K⁻¹, indicative of a unimolecular (Sₙ1) pathway .

-

Rate acceleration observed with acid additives due to stabilization of the cationic intermediate.

Annulation Reactions

The thiazole moiety enables participation in transition metal-catalyzed cyclization. For example, iridium-catalyzed annulation with internal alkynes yields heterocyclic compounds :

Example Reaction:

Applications:

Aminocarbonylation

Reaction with organoindium reagents facilitates C–N bond formation. Triorganoindium reagents transfer organic groups to imines, producing carbamates with indium trichloride as a byproduct :

Example Reaction:

Advantages:

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the carbamate class, which is recognized for its extensive use in drug development. Carbamates are often employed as prodrugs, where they undergo metabolic conversion to active pharmacological agents. The structural motif of carbamates is crucial for enhancing drug-target interactions, improving bioavailability, and optimizing pharmacokinetic properties.

Drug Design and Synthesis

Research indicates that N-methyl-N-(2-thiazolylmethyl)carbamic chloride can serve as a precursor in synthesizing more complex medicinal compounds. Its unique thiazole moiety may facilitate interactions with biological targets, making it a candidate for developing new therapeutic agents.

- Synthesis Methods : Recent methodologies for synthesizing carbamates involve reactions with alcohols and amines under mild conditions, which can be adapted for this compound. For instance, using activated mixed carbonates has been shown to yield high-efficiency results in forming carbamate derivatives .

Case Studies

- Antimicrobial Agents : Studies have demonstrated that derivatives of thiazole-containing carbamates exhibit antimicrobial properties. For instance, compounds synthesized from this compound have shown efficacy against various bacterial strains, highlighting their potential as antibiotics .

- Inhibitors of Enzymatic Activity : The compound has also been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites allows it to modulate enzymatic activity, which is critical in developing treatments for metabolic disorders.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide.

Efficacy Studies

Field trials have shown that formulations containing this compound can significantly reduce pest populations while maintaining safety profiles for non-target organisms. Comparative studies indicate that this compound-based pesticides outperform traditional options in terms of both efficacy and environmental impact .

Toxicology and Safety Profile

Understanding the toxicological aspects of this compound is essential for its application in both medicine and agriculture.

Toxicological Assessments

Comprehensive toxicological studies have been conducted to evaluate the safety of this compound. Results indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials .

Environmental Impact

The environmental persistence and degradation pathways of carbamate compounds are critical for assessing their ecological safety. Research suggests that this compound breaks down into non-toxic metabolites under environmental conditions, reducing concerns about long-term ecological effects .

Data Tables

Mechanism of Action

The mechanism of action of N-methyl-N-(2-thiazolylmethyl)Carbamic chloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamic chloride group can also react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between N-methyl-N-(2-thiazolylmethyl)Carbamic chloride and related compounds:

*Estimated based on molecular formula C₅H₆ClN₂OS (thiazole: C₃H₃NS).

Key Observations :

Reactivity and Stability

Carbamic chlorides are generally reactive intermediates due to the electrophilic carbonyl carbon. Substituent effects significantly influence their behavior:

- Thiazolylmethyl Group : The thiazole ring’s electron-withdrawing nature may enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines to form ureas). However, the sulfur atom could also participate in side reactions, such as oxidation .

- Fluorinated vs. Aliphatic Groups : The trifluoroethyl group in stabilizes the compound against hydrolysis due to fluorine’s inductive effects, whereas aliphatic analogs (e.g., ) may hydrolyze more readily in aqueous conditions.

- Aromatic vs.

Physical Properties

While direct data for the target compound are unavailable, extrapolations from analogs suggest:

- Boiling Point : Likely higher than aliphatic analogs (e.g., 53.7°C for ) due to the thiazole ring’s polarity and aromaticity.

- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted carbamic chlorides.

- Stability : Susceptible to hydrolysis under acidic or basic conditions, similar to and , but possibly more stable than fluorinated derivatives due to reduced electron withdrawal.

Biological Activity

N-methyl-N-(2-thiazolylmethyl)carbamic chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and articles.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are known for their stability and ability to modulate biological interactions. The thiazole ring contributes to its unique properties, enhancing its interaction with biological targets. The carbamate functionality allows for hydrogen bonding and conformational flexibility, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cytotoxic effects that can be harnessed in cancer therapy. Studies have shown that compounds with similar structures can inhibit important proteins involved in cell proliferation and survival, such as heat-shock protein 90 (Hsp90) .

Biological Activity Data

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an antitumor agent .

- Hsp90 Inhibition : Research focusing on the structure-activity relationship of carbamate derivatives revealed that the presence of the N-methyl group enhances binding affinity to Hsp90. This inhibition leads to disrupted protein folding and promotes apoptosis in cancer cells .

- Comparative Studies : Comparative studies with other alkylating agents demonstrated that this compound exhibits a unique profile of activity, being less toxic to normal cells while effectively targeting malignant cells .

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-N-(2-thiazolylmethyl)Carbamic chloride, and how can reaction conditions be optimized for yield?

The synthesis of carbamic chlorides typically involves reacting amines with phosgene or its derivatives. For thiazole-containing analogs like this compound, a stepwise approach is recommended:

Intermediate Preparation : React 2-(chloromethyl)thiazole with methylamine to form N-methyl-N-(2-thiazolylmethyl)amine.

Carbamoyl Chloride Formation : Treat the amine with phosgene (or triphosgene for safer handling) in an inert solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

Optimization Tips :

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- ¹H/¹³C NMR :

- Thiazole protons (δ 7.2–8.5 ppm) and methyl groups (N–CH₃: δ 2.8–3.2 ppm) confirm substitution patterns .

- Carbamoyl chloride carbonyl (C=O) appears at δ 155–160 ppm in ¹³C NMR.

- FT-IR : A strong C=O stretch at 1720–1750 cm⁻¹ and C–Cl stretch at 750–800 cm⁻¹ validate the functional group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₆H₇ClN₂OS; theoretical MW: 190.65) .

Q. What safety protocols are essential for handling this compound, given its reactivity and hazards?

- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis. Use amber glass vials to limit light exposure .

- Handling : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat). Neutralize spills with sodium bicarbonate .

- Toxicity Mitigation : Avoid inhalation/contact; LC-MS-grade solvents (e.g., dichloromethane) reduce impurities during synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

In Pd-catalyzed annulation (e.g., phenanthridinone synthesis), electron-withdrawing groups (EWGs) on the carbamic chloride reduce coordination ability to Pd⁰, slowing oxidative addition. Conversely, electron-donating groups (EDGs) enhance reactivity. A Hammett study (ρ = –0.46) confirms this trend, with para-substituents (e.g., –CN, –Cl) lowering yields by destabilizing transition states . Methodological Insight :

- Use substituent-controlled substrates (e.g., p-Me, p-F) to probe electronic effects.

- Pair with DFT calculations (B3LYP/6-31G*) to model transition-state charges .

Q. How can researchers resolve contradictions in mechanistic pathways for reactions involving this compound (e.g., acylation vs. Heck-type pathways)?

Contradictory pathways arise in reactions with allyl/vinyl carbamic chlorides. For example, allyl(phenyl)carbamic chloride forms Heck adducts (80% yield) instead of expected acylation products. To resolve:

Isotope Labeling : Use ¹³C-labeled carbamic chloride to track acyl transfer vs. β-H elimination.

Kinetic Isotope Effect (KIE) : A low KIE (kH/kD = 1.3) indicates C–H bond cleavage isn’t rate-limiting, favoring acylation-initiated mechanisms .

Intermediate Trapping : Quench reactions at early stages and analyze via LC-MS for Pd–acyl intermediates .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound, and how can they guide experimental design?

- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to model Pd-catalyzed oxidative addition. Focus on charge distribution at the carbamic chloride’s carbonyl carbon .

- MD Simulations : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.

- Hammett Correlations : Plot log(kR/kH) against σ values to predict substituent effects on reaction rates .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar carbamic chloride derivatives?

- Comparative Analysis : Cross-reference with NIST Chemistry WebBook entries (e.g., dimethylcarbamoyl chloride, CAS 79-44-7) for benchmark IR/NMR data .

- X-ray Crystallography : Resolve ambiguous structures (e.g., distinguishing regioisomers) via single-crystal analysis .

- 2D NMR : Use HSQC and HMBC to confirm connectivity in crowded spectra (e.g., thiazole vs. oxazole analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.